c3,6'-Disinapoyl sucrose
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Overview
Description
c3,6’-Disinapoyl sucrose: is an oligosaccharide ester natural product originating from the root of wild Polygala tenuifolia . It is known for its neuroprotective effects and antidepressive activity . This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of c3,6’-Disinapoyl sucrose involves the esterification of sucrose with sinapic acid derivatives. The reaction typically requires the use of a catalyst and an appropriate solvent. The esterification process can be carried out under mild conditions to preserve the integrity of the sucrose molecule .
Industrial Production Methods: Industrial production of c3,6’-Disinapoyl sucrose may involve the extraction of the compound from the roots of Polygala tenuifolia, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized esterification processes, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: c3,6’-Disinapoyl sucrose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of substituted esters and other functionalized derivatives.
Scientific Research Applications
c3,6’-Disinapoyl sucrose has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its neuroprotective effects and potential to enhance neuronal viability.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases such as Alzheimer’s disease and depression.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of c3,6’-Disinapoyl sucrose involves the activation of the cAMP/CREB/BDNF signaling pathway. This pathway is crucial for neuronal survival and plasticity. The compound increases the expression of brain-derived neurotrophic factor (BDNF) and cyclic AMP response element-binding protein (CREB), which are essential for neuroprotection and antidepressant effects . Additionally, it inhibits monoamine oxidase (MAO) activity and modulates the hypothalamic-pituitary-adrenal (HPA) axis, contributing to its antidepressant properties .
Comparison with Similar Compounds
3,6’-Disinapoyl sucrose: Another ester derivative with similar neuroprotective properties.
Sinapic acid esters: Compounds with similar esterification patterns and biological activities.
Other oligosaccharide esters: Compounds with similar structural features and therapeutic potential
Uniqueness: c3,6’-Disinapoyl sucrose is unique due to its dual sinapoyl esterification, which enhances its neuroprotective and antidepressant effects. Its ability to modulate multiple signaling pathways and biochemical markers makes it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C34H42O19 |
---|---|
Molecular Weight |
754.7 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-[(2S)-4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)39)5-7-24(37)49-14-23-28(41)30(43)31(44)33(50-23)53-34(15-36)32(29(42)22(13-35)52-34)51-25(38)8-6-17-11-20(47-3)27(40)21(12-17)48-4/h5-12,22-23,28-33,35-36,39-44H,13-15H2,1-4H3/t22?,23?,28?,29?,30?,31?,32?,33?,34-/m0/s1 |
InChI Key |
FHIJMQWMMZEFBL-SCTPVCJWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)O[C@]3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O |
Origin of Product |
United States |
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